1,3-Dibromo-4-methylpentan-2-one
Description
1,3-Dibromo-4-methylpentan-2-one is a brominated aliphatic ketone characterized by two bromine atoms at positions 1 and 3, a methyl group at position 4, and a ketone functional group at position 2. Its molecular formula is C₆H₁₀Br₂O, with a molecular weight of 273.96 g/mol. The compound’s reactivity is influenced by the electron-withdrawing bromine atoms, which enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attacks. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Properties
CAS No. |
1577-29-3 |
|---|---|
Molecular Formula |
C6H10Br2O |
Molecular Weight |
257.95 g/mol |
IUPAC Name |
1,3-dibromo-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Br2O/c1-4(2)6(8)5(9)3-7/h4,6H,3H2,1-2H3 |
InChI Key |
HMEBPZUIUZXVFU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)CBr)Br |
Canonical SMILES |
CC(C)C(C(=O)CBr)Br |
Synonyms |
1,3-Dibromo-4-methyl-2-pentanone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-4-methylpentan-2-one can be synthesized through the bromination of 4-methyl-2-pentanone. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pentanone molecule.
Industrial Production Methods
In an industrial setting, the production of 1,3-dibromo-4-methyl-2-pentanone may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4-methylpentan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form 4-methyl-2-pentanone by using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of 1,3-dibromo-4-methyl-2-pentanone can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of 4-methyl-2-pentanone derivatives with different functional groups.
Reduction: Formation of 4-methyl-2-pentanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1,3-Dibromo-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-4-methyl-2-pentanone involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities.
Comparison with Similar Compounds
1,5-Dibromopentan-2-one (C₅H₈Br₂O)
| Property | 1,3-Dibromo-4-methylpentan-2-one | 1,5-Dibromopentan-2-one |
|---|---|---|
| Molecular Weight | 273.96 g/mol | 247.93 g/mol |
| Bromine Positions | 1,3 | 1,5 |
| Key Functional Groups | Ketone, Methyl | Ketone |
Halogenated Aromatic Ketones
1-(4-Bromo-2-fluorophenyl)pentan-1-one (C₁₁H₁₂BrFO)
- Structural Differences : Contains an aromatic ring with bromine and fluorine substituents, unlike the aliphatic backbone of this compound.
- Reactivity : The aromatic electron-withdrawing groups (Br, F) increase the electrophilicity of the carbonyl carbon but also enable participation in electrophilic aromatic substitution reactions .
- Applications : Used in pharmaceutical intermediates, leveraging its aromatic stability.
| Property | This compound | 1-(4-Bromo-2-fluorophenyl)pentan-1-one |
|---|---|---|
| Backbone | Aliphatic | Aromatic |
| Halogen Diversity | Br only | Br and F |
| Boiling Point* | Higher (due to Br) | Lower (aromatic volatility) |
Non-Halogenated Branched Ketones
2,4-Dimethyl-3-pentanone (C₇H₁₄O)
- Structural Differences : Lacks bromine atoms but features branched methyl groups.
- Reactivity : The absence of bromine reduces electrophilicity at the carbonyl, making it less reactive in nucleophilic additions compared to brominated analogs .
- Physical Properties : Lower molecular weight (114.19 g/mol) and boiling point due to reduced polarity.
Dibrominated Alkanes
1,3-Dibromopentane (C₅H₁₀Br₂)
- Structural Differences : A dibrominated alkane without a ketone group.
- Reactivity : Primarily undergoes elimination (e.g., dehydrohalogenation) rather than carbonyl-related reactions. The molecular weight (229.94 g/mol) is lower than this compound due to the absence of oxygen .
Data Table: Comparative Overview
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